HEXANE-2,5-DIONE MONOETHYLENEKETAL

Vue d'ensemble

Description

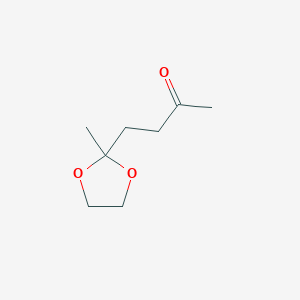

4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone typically involves the acetalization of a ketone with ethylene glycol. One common method is the reaction of 2-butanone with ethylene

Activité Biologique

Hexane-2,5-dione monoethyleneketal, also known as 2,5-hexanedione or acetonylacetone, is an aliphatic diketone with significant biological implications, particularly in neurotoxicity. This compound is primarily recognized as a toxic metabolite of hexane and 2-hexanone, and its biological activity has been extensively studied due to its effects on the nervous system.

This compound is a colorless liquid with a sweet aromatic odor. Its chemical structure features a diketone functional group, which is crucial for its biological activity. The compound's toxicity is linked to its ability to form adducts with proteins, leading to cellular damage.

The neurotoxic effects of hexane-2,5-dione are attributed to its interaction with lysine residues in axonal proteins. This interaction occurs through the formation of Schiff bases, followed by cyclization to produce pyrroles. These pyrrole residues undergo oxidation, resulting in cross-linking and denaturation of proteins, which ultimately disrupts axonal transport and leads to neuronal damage .

Neurotoxicity

Hexane-2,5-dione is significantly more potent than n-hexane in inducing neurotoxicity. It produces a polyneuropathy that mirrors the effects seen with n-hexane exposure. Symptoms include:

- Tingling and cramps in extremities

- General muscular weakness

- Atrophy of skeletal muscles

- Loss of coordination and vision problems

These symptoms are indicative of peripheral nervous system degeneration, which can progress to central nervous system involvement .

Case Studies

Several studies have documented the neurotoxic effects of hexane-2,5-dione in both human cases and animal models:

- Human Exposure : Workers exposed to n-hexane reported symptoms consistent with hexane-2,5-dione toxicity, leading to diagnosis of n-hexane polyneuropathy.

- Animal Models : Experimental studies on rodents demonstrated that administration of hexane-2,5-dione resulted in significant motor function impairment and histopathological changes in nerve tissues .

Toxicological Studies

Research has shown that hexane-2,5-dione's toxicity is dose-dependent. The following table summarizes key findings from various studies:

| Study Type | Dose (mg/kg) | Observed Effects | Reference |

|---|---|---|---|

| Rodent Study | 50 | Motor function impairment | |

| Human Case Study | N/A | Symptoms of polyneuropathy | |

| In Vitro Study | 10 | Protein cross-linking and denaturation |

Comparative Toxicity

Hexane-2,5-dione has been compared with other diketones to assess its relative toxicity:

| Compound | Neurotoxic Potency | Mechanism of Action |

|---|---|---|

| Hexane-2,5-dione | High | Protein adduction via Schiff base formation |

| 2,3-Hexanedione | Low | No significant neurotoxic effects |

| 2,4-Hexanedione | Low | No significant neurotoxic effects |

This comparison highlights the unique potency of hexane-2,5-dione among similar compounds .

Applications De Recherche Scientifique

Organic Synthesis

Hexane-2,5-dione serves as a key reagent in several synthetic pathways:

- Diels-Alder Reactions : It acts as a starting material for Diels-Alder cycloaddition reactions, particularly with amines to synthesize 2,5-dimethylpyrroles. This reaction is significant for creating complex organic molecules used in pharmaceuticals and agrochemicals .

- Synthesis of Heterocycles : The compound is utilized in the preparation of five-membered heterocycles, including indane-type structures and benzannulated systems. These heterocycles are crucial for developing various biologically active compounds .

- Biological Activity : Hexane-2,5-dione has been employed in the synthesis of drugs such as isocarboxazid and mopidralazine. Its ability to form stable intermediates makes it valuable in pharmaceutical chemistry .

Biological Monitoring

Hexane-2,5-dione is recognized as a major metabolite of n-hexane and plays a crucial role in biological monitoring:

- Exposure Assessment : It is used as a reference standard for determining exposure levels to n-hexane through urine analysis via gas chromatography techniques. This application is essential for occupational health studies to assess neurotoxic risks associated with n-hexane exposure .

Neurotoxicity Studies

The compound's neurotoxic effects have been extensively studied:

- Mechanism of Action : Hexane-2,5-dione is implicated in causing peripheral neuropathy similar to that observed with n-hexane exposure. It interacts with axonal proteins through Schiff base formation and subsequent cyclization to form pyrroles, leading to protein cross-linking and neuronal damage .

- Toxicity Monitoring : Due to its potent neurotoxic effects, hexane-2,5-dione serves as a biomarker for assessing the neurotoxic impact of n-hexane exposure in both humans and animal models. This application underscores the importance of monitoring this compound in occupational settings where n-hexane is prevalent .

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of hexane and its metabolites, including hexane-2,5-dione, on laboratory animals. Results indicated that hexane-2,5-dione was significantly more neurotoxic than n-hexane itself, highlighting the need for careful monitoring of this compound in environments where n-hexane is used.

| Compound | Neurotoxicity Level |

|---|---|

| Hexane | Moderate |

| Hexane-2,5-Dione | High |

Case Study 2: Synthesis of Pharmaceuticals

Research involving the synthesis of pyrrole derivatives using hexane-2,5-dione demonstrated its effectiveness as a precursor for developing new therapeutic agents. The study reported successful yields and highlighted the compound's utility in pharmaceutical chemistry.

| Reaction Type | Yield (%) | Product |

|---|---|---|

| Diels-Alder | 85 | 2,5-Dimethylpyrrole |

| Heterocycle Synthesis | 90 | Indole Derivative |

Propriétés

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)3-4-8(2)10-5-6-11-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDSLTPBRBKENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1(OCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337076 | |

| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33528-35-7 | |

| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.